molecular formula C13H22ClN5O B2823998 2-Chloro-N-cyclooctyl-N-[(2-methyltetrazol-5-yl)methyl]acetamide CAS No. 2411217-74-6

2-Chloro-N-cyclooctyl-N-[(2-methyltetrazol-5-yl)methyl]acetamide

Cat. No. B2823998
CAS RN: 2411217-74-6
M. Wt: 299.8
InChI Key: GTOROXHERNKQBU-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-cyclooctyl-N-[(2-methyltetrazol-5-yl)methyl]acetamide” is an acetamide derivative. Acetamides are organic compounds that contain a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom, known as the amide group (CONH2). In this compound, the amide group is substituted with a cyclooctyl group and a [(2-methyltetrazol-5-yl)methyl] group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclooctyl ring, a methyltetrazole ring, and an amide functional group. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

As an acetamide derivative, this compound could potentially undergo various chemical reactions. For example, under certain conditions, the amide group might be hydrolyzed to yield an amine and a carboxylic acid. The compound could also potentially participate in reactions involving the cyclooctyl or methyltetrazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific information on the compound’s use or biological activity, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its biological activity or potential applications. For example, if the compound shows promising biological activity, future research could focus on investigating its mechanism of action, optimizing its structure for increased activity, or studying its pharmacokinetics and toxicity .

properties

IUPAC Name

2-chloro-N-cyclooctyl-N-[(2-methyltetrazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClN5O/c1-18-16-12(15-17-18)10-19(13(20)9-14)11-7-5-3-2-4-6-8-11/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOROXHERNKQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CN(C2CCCCCCC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-cyclooctyl-N-[(2-methyltetrazol-5-yl)methyl]acetamide

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